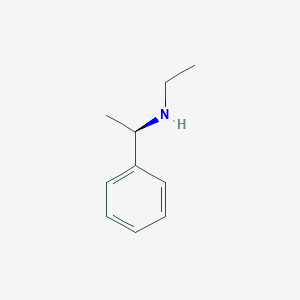
(R)-(+)-N-Ethyl-N-(1-phenylethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(+)-N-Ethyl-N-(1-phenylethyl)amine is a chiral amine compound with the chemical formula C10H15N. It is an important intermediate in organic synthesis and is often used in the resolution of racemates. The compound is characterized by its chiral center, which gives it optical activity, making it useful in various applications, including pharmaceuticals and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-Ethyl-N-(1-phenylethyl)amine typically involves the reaction of ®-(+)-1-phenylethylamine with ethyl halides under basic conditions. One common method is to dissolve ®-(+)-1-phenylethylamine in a suitable solvent like toluene, add a base such as sodium hydroxide, and then introduce the ethyl halide. The reaction mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of ®-(+)-N-Ethyl-N-(1-phenylethyl)amine .
Industrial Production Methods
In industrial settings, the production of ®-(+)-N-Ethyl-N-(1-phenylethyl)amine may involve continuous flow processes to ensure high yield and purity. The use of immobilized catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of immobilized enzymes in a continuous flow reactor can provide high enantiomeric excess and yield .
Analyse Chemischer Reaktionen
Types of Reactions
®-(+)-N-Ethyl-N-(1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and acyl halides are typical reagents for substitution reactions, often carried out in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Imine or amide derivatives.
Reduction: Primary or secondary amines.
Substitution: Alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
®-(+)-N-Ethyl-N-(1-phenylethyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Acts as an intermediate in the production of drugs with chiral centers, enhancing their efficacy and reducing side effects.
Industry: Utilized in the manufacture of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-(+)-N-Ethyl-N-(1-phenylethyl)amine involves its interaction with various molecular targets, depending on its application. In asymmetric synthesis, the chiral center of the compound facilitates the formation of enantiomerically pure products by providing a stereochemical environment that favors one enantiomer over the other. In biological systems, the compound may interact with enzymes or receptors, influencing their activity and leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-(+)-1-Phenylethylamine
- (S)-(-)-1-Phenylethylamine
- N,N-Diethyl-1-phenylethylamine
Uniqueness
®-(+)-N-Ethyl-N-(1-phenylethyl)amine is unique due to its specific chiral center and the presence of both ethyl and phenylethyl groups. This combination provides distinct stereochemical properties that make it valuable in asymmetric synthesis and chiral resolution processes. Compared to similar compounds, it offers higher enantiomeric purity and selectivity in various reactions .
Eigenschaften
CAS-Nummer |
70811-66-4 |
|---|---|
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
(1R)-N-ethyl-1-phenylethanamine |
InChI |
InChI=1S/C10H15N/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3/t9-/m1/s1 |
InChI-Schlüssel |
GJKPTDGTWOVONJ-SECBINFHSA-N |
Isomerische SMILES |
CCN[C@H](C)C1=CC=CC=C1 |
Kanonische SMILES |
CCNC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


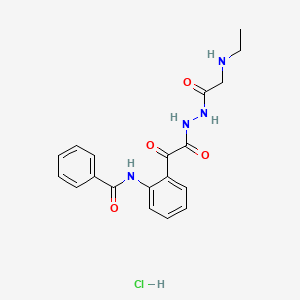
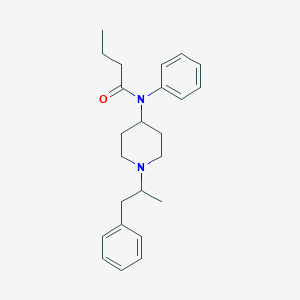

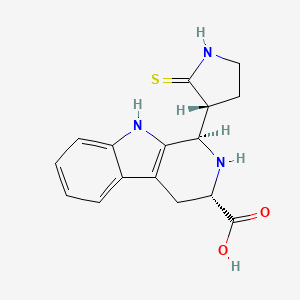
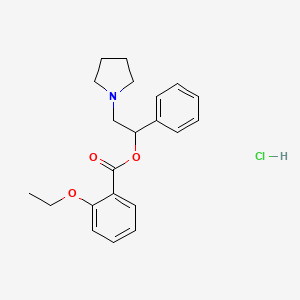
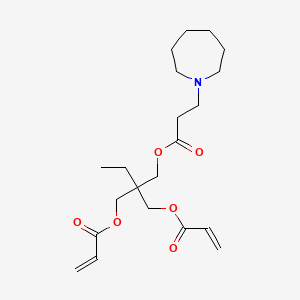



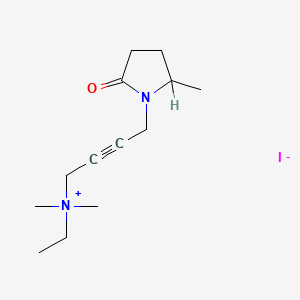
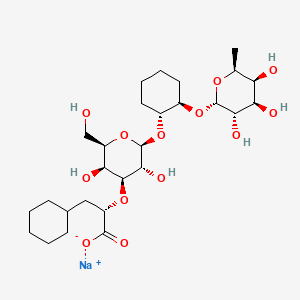
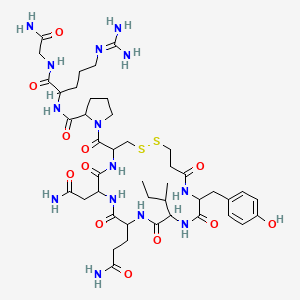
![[(3S,3aR,6S,6aS)-3-(6-pyrrolidin-1-ylpurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12773923.png)

